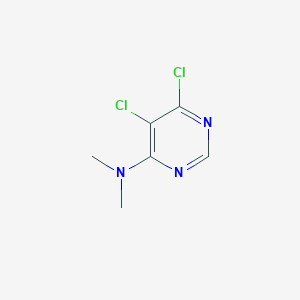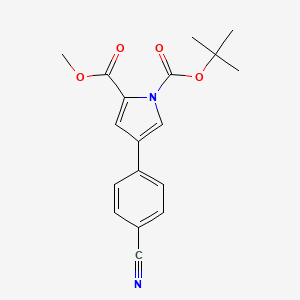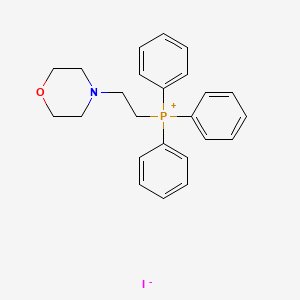![molecular formula C11H11F3O4 B1531633 [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid CAS No. 2205415-39-8](/img/structure/B1531633.png)
[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid
Descripción general
Descripción
3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (MTA) is a small molecule that has been studied extensively in the past several decades due to its potential applications in the medical and scientific research fields. MTA is an organic compound with a molecular weight of approximately 181.2 g/mol, and it is a colorless crystalline solid at room temperature. MTA is a derivative of acetic acid and is closely related to other compounds such as trifluoroacetic acid and ethyl trifluoromethanesulfonate. MTA has a wide range of uses, including as a reagent in organic synthesis and as a drug in clinical trials. Additionally, the advantages and limitations of MTA for laboratory experiments will be discussed, and potential future directions for research will be suggested.
Aplicaciones Científicas De Investigación
[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has been used in a wide range of scientific research applications, including as a reagent in organic synthesis and as a drug in clinical trials. This compound is an effective reagent for the synthesis of a variety of organic compounds, including amides, esters, and nitriles. Additionally, this compound has been used in the synthesis of pharmaceuticals such as antibiotics, antifungals, and antivirals. This compound has also been studied for its potential use as a drug in clinical trials, as it has been shown to possess anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid is not yet fully understood. However, it is believed that this compound acts on the cell membrane by inhibiting the activity of enzymes that are involved in the production of pro-inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are thought to be involved in the development of cancer. This compound has also been shown to interact with certain receptors on the cell surface, which may be involved in its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and anti-cancer effects. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are thought to be involved in the development of cancer. This compound has also been shown to reduce the levels of certain pro-inflammatory mediators, such as tumor necrosis factor-alpha and interleukin-6. Additionally, this compound has been shown to reduce the levels of certain neurotransmitters, such as dopamine and serotonin, which are thought to be involved in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has several advantages for laboratory experiments. This compound is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, this compound is relatively inexpensive and widely available, making it an attractive option for laboratory experiments. However, this compound also has several limitations. This compound is a relatively small molecule, so it is not able to penetrate cell membranes, which limits its effectiveness in certain experiments. Additionally, this compound is a relatively weak reagent, so it is not suitable for certain types of reactions.
Direcciones Futuras
[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has a wide range of potential applications in the medical and scientific research fields. Future research should focus on further exploring the biochemical and physiological effects of this compound, as well as its potential use as a drug in clinical trials. Additionally, future research should focus on developing more efficient and effective methods for synthesizing this compound, as well as exploring its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, future research should focus on exploring the potential use of this compound as an anti-cancer agent and as a reagent for the synthesis of a variety of organic compounds.
Propiedades
IUPAC Name |
2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-17-9-4-7(5-10(15)16)2-3-8(9)18-6-11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNUBQILOQAWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)

![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)
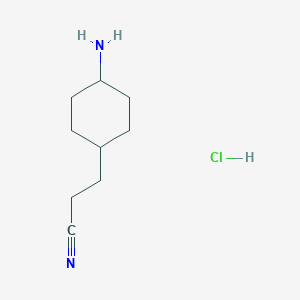
![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride](/img/structure/B1531556.png)
![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)
![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)
![1-[(1R,2R)-2-fluorocyclopentyl]piperazine](/img/structure/B1531564.png)
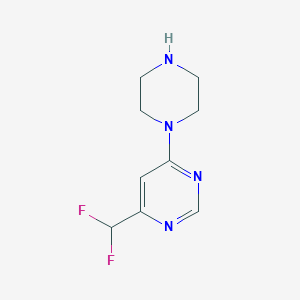
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531567.png)

